WIKI4
Overview
Description
WIKI4 is a potent inhibitor of tankyrase, an enzyme involved in the regulation of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has shown significant potential in inhibiting the Wnt/β-catenin signaling, making it a valuable compound in cancer research and other scientific studies .
Scientific Research Applications
WIKI4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.
Biology: Employed in research on cell proliferation, differentiation, and apoptosis, particularly in cancer cell lines and human embryonic stem cells.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, given its ability to inhibit the Wnt/β-catenin signaling pathway.
Industry: Utilized in the development of new drugs and therapeutic agents targeting tankyrase and related pathways
Mechanism of Action
Target of Action
It contains a benzimidazole moiety , which is known to interact with various biological targets, including enzymes and receptors, and is a common feature in many therapeutic agents .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information . Compounds containing benzimidazole are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of functional groups such as the methoxyphenyl and pyridinyl groups may influence its pharmacokinetic properties .
Result of Action
Based on the known effects of benzimidazole derivatives, it may have potential therapeutic effects depending on its specific targets .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WIKI4 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The process may also involve purification steps such as crystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: WIKI4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, enhancing its properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with enhanced inhibitory properties .
Comparison with Similar Compounds
XAV-939: Another tankyrase inhibitor that also targets the Wnt/β-catenin signaling pathway.
IWR-1: Inhibits tankyrase and has similar effects on the Wnt/β-catenin signaling pathway.
G007-LK: A potent tankyrase inhibitor with a different chemical structure but similar biological activity
Uniqueness of WIKI4: this compound is unique due to its distinct chemical structure and high potency in inhibiting tankyrase. It has shown greater selectivity and efficacy in various studies compared to other tankyrase inhibitors. Additionally, this compound’s ability to significantly increase the steady-state abundance of AXIN1 and AXIN2 sets it apart from other similar compounds .
Properties
IUPAC Name |
2-[3-[[4-(4-methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O3S/c1-37-22-11-9-21(10-12-22)34-26(20-13-15-30-16-14-20)31-32-29(34)38-18-4-17-33-27(35)23-7-2-5-19-6-3-8-24(25(19)23)28(33)36/h2-3,5-16H,4,17-18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUXIZKXJOGYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CC=NC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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